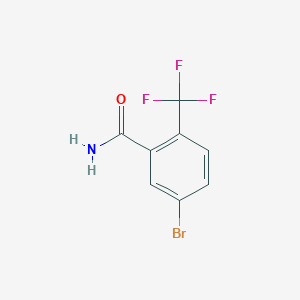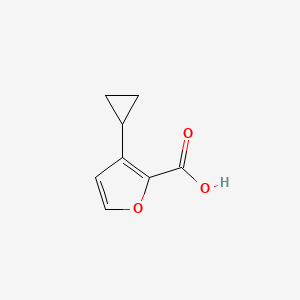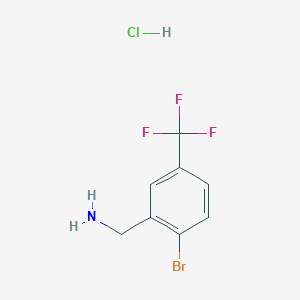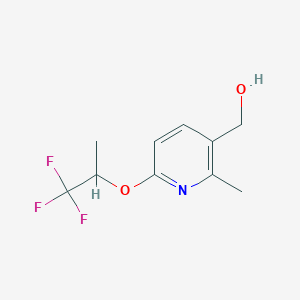
(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol
Vue d'ensemble
Description
(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol, also known as BPC-E, is an organic compound with a wide range of applications in scientific research. Its unique structure and properties make it an ideal substrate for a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
1. Double Ionization Studies
(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol has been studied for its dissociative double ionization and multi-photon ionization when irradiated by an intense femtosecond laser field. This research involves examining the ionization process, analyzing kinetic energy release distributions, and exploring dissociative double ionization channels (Yang et al., 2011).
2. Rotamer Dynamics
The molecule's ability to exist in different rotamer forms (T, G, and G') has been the focus of studies. These forms' collisional orientation and alignment when colliding with argon atoms were analyzed using a classical trajectory method, contributing to the understanding of the molecule's behavior under various temperatures and conditions (Lee et al., 2004).
3. Conformational Equilibrium Analysis
The rotational isomerism and conformational equilibrium of the compound have been studied through Raman and ultrasonic spectroscopy. This research provides insights into the enthalpy, volume, and entropy differences between various conformers of the molecule, contributing to a better understanding of its physical and chemical properties (Koda et al., 1989).
4. Synthesis and Structure Characterization
The synthesis and structural characterization of similar bromophenyl compounds have been carried out using various spectroscopic techniques and density functional theory. This research contributes to the understanding of the compound's decomposition, melting point, and electronic properties (Bhumannavar, 2021).
5. Gas-Phase NMR Study
A gas-phase 1H NMR study of the molecule has been conducted to understand its average vicinal coupling constants at different temperatures. This research offers valuable data for analyzing the molecule's dynamic behavior in various states (Pachler & Wessels, 1980).
6. Conformational Study in Zeolites
The conformational properties of the molecule within different zeolites have been investigated using FT-Raman spectroscopy. This study reveals how factors like framework topology and the nature of cations influence the molecule's conformational and dynamic behavior (Wang & Huang, 2009).
Propriétés
IUPAC Name |
(1R)-1-(3-bromophenyl)-2-chloroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNYFQPYJRBWNX-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-Bromo-4,6-bis(trifluoromethyl)phenyl]acetic acid](/img/structure/B1381902.png)
![2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride](/img/structure/B1381903.png)








![1-[(Dimethylamino)methyl]cyclobutan-1-amine](/img/structure/B1381920.png)

